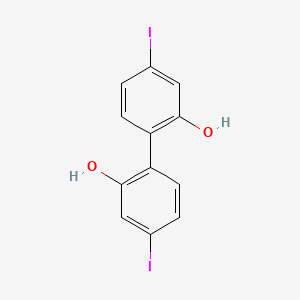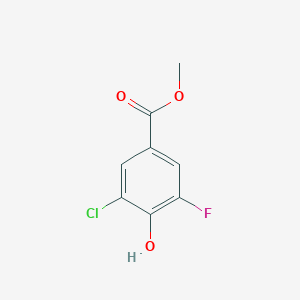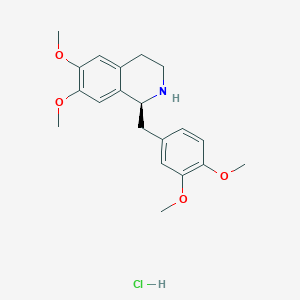
3-Hydroxy-DL-proline hydrochloride (H-DL-Pro(3-OH)-OH.HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-DL-proline hydrochloride is a derivative of proline, a unique amino acid that forms a tertiary amide when incorporated into biopolymers . It is a chiral molecule used in the synthesis of pharmaceuticals . The hydroxy group at position 3 makes it a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis .
Synthesis Analysis
The synthesis of 3-Hydroxy-DL-proline hydrochloride involves a multi-enzymatic cascade reaction . The process starts with L-arginine as a substrate and involves three steps: L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase . This synthetic route is simpler and more efficient than conventional chemical synthesis .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-DL-proline hydrochloride is C5H10ClNO3 . It is a diastereoisomer, meaning it has the same molecular formula but different spatial arrangements of atoms .Chemical Reactions Analysis
The interconversions of the cis and trans racemates of synthetic 3-Hydroxy-DL-proline and of synthetic 3-methoxyproline were achieved by an epimerization reaction at carbon atom 2 . This process verifies their diastereoisomeric nature .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-DL-proline hydrochloride is 167.59 . It is a neutral heterocyclic protein amino acid . The optical rotations of all the isomers of 3-Hydroxy-DL-proline have been obtained .Wissenschaftliche Forschungsanwendungen
- Applications :
- Hg(II) Complexes : 3-HPA forms stable complexes with mercury ions (Hg(II)) . These complexes have potential applications in analytical chemistry and environmental monitoring.
- Sm(III) Complexes : It also coordinates with samarium ions (Sm(III)), which could be relevant in luminescent materials or catalysis .
- Applications :
Metal Complexation and Coordination Chemistry
Matrix for Mass Spectrometry
Synthetic Chemistry
Wirkmechanismus
Target of Action
3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as 3-Hydroxy-DL-proline hydrochloride, is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure . The primary targets of this compound are likely to be proteins, particularly collagen, which is the most abundant protein in mammals and contains a high proportion of proline and its derivatives .
Mode of Action
It is known that proline and its derivatives can influence the folding and structure of proteins . By interacting with these proteins, 3-Hydroxy-DL-proline hydrochloride may induce changes in their structure and function .
Biochemical Pathways
3-Hydroxy-DL-proline hydrochloride is involved in the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the stability of the collagen triple helix . In addition, this compound can be catabolized to other amino acids such as glycine, ornithine, and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
It is known that proline and its derivatives are generally well-absorbed and distributed throughout the body . They can be metabolized by various enzymes, and the resulting metabolites can be excreted in the urine .
Result of Action
The action of 3-Hydroxy-DL-proline hydrochloride at the molecular and cellular level is likely to involve changes in protein structure and function, particularly in collagen . This can have various effects, depending on the specific proteins and cells involved .
Action Environment
The action of 3-Hydroxy-DL-proline hydrochloride can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence the stability of this compound and its interactions with proteins .
Zukünftige Richtungen
The unique properties of proline and its derivatives, including 3-Hydroxy-DL-proline, have sparked interest in their development and applications. They are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . Future research may focus on developing practical production strategies for various hydroxyprolines and exploring their potential use in pharmaceutical synthesis .
Eigenschaften
IUPAC Name |
3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGQFQJUWOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)



